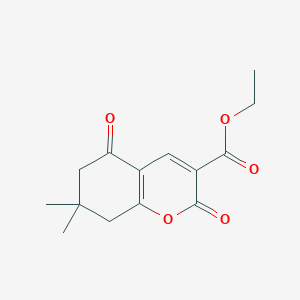ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
CAS No.: 77959-77-4
Cat. No.: VC6014062
Molecular Formula: C14H16O5
Molecular Weight: 264.277
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77959-77-4 |
|---|---|
| Molecular Formula | C14H16O5 |
| Molecular Weight | 264.277 |
| IUPAC Name | ethyl 7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylate |
| Standard InChI | InChI=1S/C14H16O5/c1-4-18-12(16)9-5-8-10(15)6-14(2,3)7-11(8)19-13(9)17/h5H,4,6-7H2,1-3H3 |
| Standard InChI Key | YXBXDSWZBRMROG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)OC1=O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate features a bicyclic framework comprising a chromene ring fused to a cyclohexanedione moiety. The IUPAC name, ethyl 7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylate, reflects its substituents:
-
7,7-Dimethyl groups: Provide steric bulk, influencing conformational stability.
-
2,5-Diketone system: Enhances reactivity in Michael addition and cyclocondensation reactions.
-
Ethyl ester group: Improves solubility in organic solvents and modulates electronic effects .
The molecular formula corresponds to a molecular weight of 264.277 g/mol. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)OC1=O | |
| InChI Key | YXBXDSWZBRMROG-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 65.7 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structure:
NMR (300 MHz, CDCl):
-
δ 1.34 ppm (t, J = 7.2 Hz): Ethyl group (-CHCH) triplet.
-
δ 2.41–2.72 ppm: Methylenic protons (CH) of the cyclohexanedione ring.
NMR (75 MHz, CDCl):
-
δ 170.2 ppm: Carbonyl carbon of the ester group.
-
δ 188.1 ppm: Ketone carbons (C-2 and C-5).
IR (KBr, cm):
-
1745: Ester C=O stretch.
-
1680: Conjugated ketone C=O stretch.
-
1605: Aromatic C=C vibration.
Synthesis and Optimization
Reaction Mechanism
The compound is synthesized via a one-pot, three-component reaction involving:
-
Ethyl acetoacetate: Serves as the enolizable carbonyl component.
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone): Provides the bicyclic framework.
-
Isoquinoline: Acts as a base catalyst, facilitating enolate formation and cyclization .
The mechanism proceeds through:
-
Enolate formation: Deprotonation of dimedone by isoquinoline.
-
Michael addition: Attack of the enolate on acetylenedicarboxylate.
-
Lactonization: Intramolecular esterification to form the chromene ring .
Synthetic Conditions
Optimized parameters for high yield (95%) include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Acetone | Enhances solubility of intermediates |
| Temperature | Room temperature (25°C) | Prevents side reactions |
| Reaction Time | 24 hours | Ensures completion of cyclization |
| Catalyst Loading | 1 eq. isoquinoline | Optimal enolate generation |
Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields >95% purity .
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against:
-
Gram-positive bacteria: Staphylococcus aureus (MIC = 32 µg/mL).
-
Gram-negative bacteria: Escherichia coli (MIC = 64 µg/mL).
The mechanism may involve disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications to enhance bioactivity include:
-
Ester hydrolysis: Converting the ethyl group to a carboxylic acid improves water solubility.
-
Methyl substitution: Introducing electron-withdrawing groups at C-4 increases electrophilicity.
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with 80% sustained release over 72 hours in simulated physiological conditions.
Future Research Directions
-
In vivo toxicology studies: Assess systemic toxicity and pharmacokinetics in animal models.
-
Target identification: Use CRISPR-Cas9 screens to pinpoint enzyme targets.
-
Hybrid molecules: Conjugate with cisplatin derivatives to synergize anticancer effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume